

An In-depth Technical Guide to 2,5-Dimethyl-4-nitrobenzonitrile

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Compound of Interest

Compound Name: 2,5-Dimethyl-4-nitrobenzonitrile

Cat. No.: B1361401

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This guide provides a comprehensive technical overview of **2,5-Dimethyl-4-nitrobenzonitrile**, a substituted aromatic nitrile of significant interest to researchers and professionals in drug discovery and organic synthesis. This document delves into its chemical identity, synthesis, spectroscopic characterization, and potential applications, offering field-proven insights and detailed methodologies.

Core Chemical Identity

IUPAC Name: **2,5-Dimethyl-4-nitrobenzonitrile**

Synonyms: Benzonitrile, 2,5-dimethyl-4-nitro-

Molecular Formula: $C_9H_8N_2O_2$

Molecular Weight: 176.17 g/mol

CAS Number: 73713-69-6

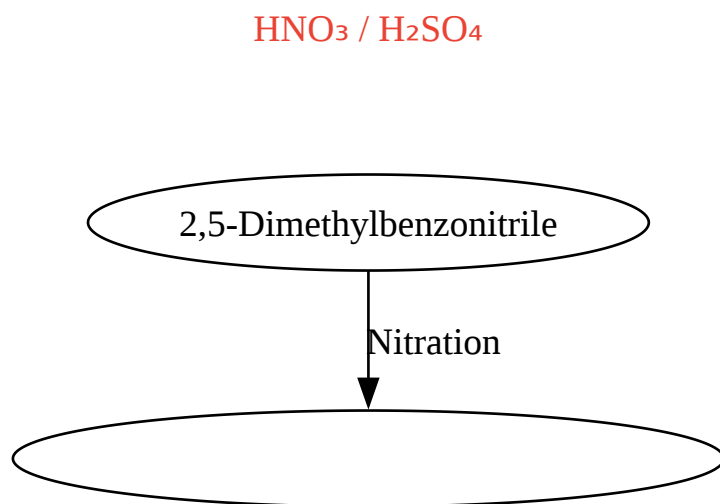
Property	Value	Source
Molecular Formula	$C_9H_8N_2O_2$	--INVALID-LINK--
Molecular Weight	176.17 g/mol	--INVALID-LINK--[1]
CAS Number	73713-69-6	--INVALID-LINK--[1]

Strategic Synthesis of 2,5-Dimethyl-4-nitrobenzonitrile

The synthesis of **2,5-Dimethyl-4-nitrobenzonitrile** can be approached through several strategic pathways, primarily involving the introduction of the nitro and cyano functionalities onto a dimethylbenzene scaffold. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. Two plausible and commonly employed strategies are the nitration of a pre-existing benzonitrile and the Sandmeyer reaction of a corresponding aniline.

Pathway A: Electrophilic Nitration of 2,5-Dimethylbenzonitrile

This approach involves the direct nitration of 2,5-dimethylbenzonitrile. The methyl groups are ortho, para-directing activators, while the cyano group is a meta-directing deactivator. The directing effects of the substituents must be carefully considered to achieve the desired regioselectivity.



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A schematic representation of the nitration of 2,5-dimethylbenzonitrile.

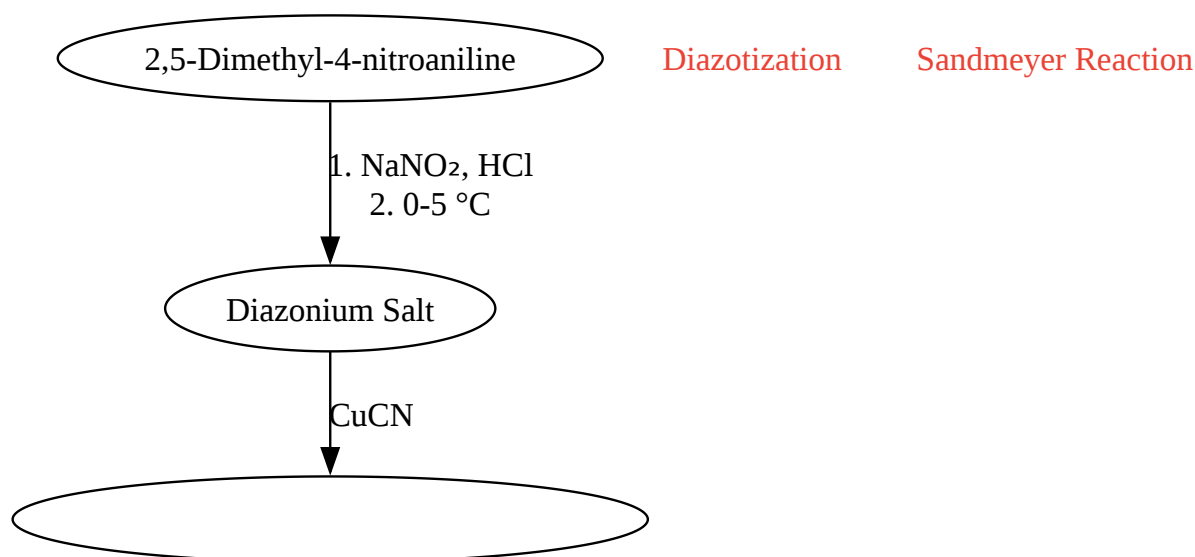
Experimental Protocol: Nitration of 2,5-Dimethylbenzonitrile

This protocol is a generalized procedure based on standard nitration reactions of aromatic compounds.[2]

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2,5-dimethylbenzonitrile (1.0 eq) in a suitable solvent such as concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
- **Addition of Nitrating Agent:** Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **2,5-Dimethyl-4-nitrobenzonitrile**.

Pathway B: Sandmeyer Cyanation of 2,5-Dimethyl-4-nitroaniline

The Sandmeyer reaction provides a versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[3][4][5] This pathway begins with the readily available 2,5-dimethyl-4-nitroaniline.



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A schematic of the Sandmeyer reaction for the synthesis of **2,5-Dimethyl-4-nitrobenzonitrile**.

Experimental Protocol: Sandmeyer Reaction of 2,5-Dimethyl-4-nitroaniline

This protocol is a generalized procedure based on the classical Sandmeyer reaction.^{[6][7]}

- Diazotization:
 - Suspend 2,5-dimethyl-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
 - Cool the suspension to 0-5 °C in an ice-salt bath.
 - Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
 - Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- Cyanation:
 - In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.

- Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
- Work-up and Purification:
 - Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Spectroscopic and Physicochemical Characterization

The structural elucidation and confirmation of **2,5-Dimethyl-4-nitrobenzonitrile** rely on a combination of spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.^{[8][9][10]}

Spectroscopic Data (Predicted)	
¹ H NMR	The proton NMR spectrum is expected to show two singlets for the aromatic protons, and two singlets for the two non-equivalent methyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and cyano groups.
¹³ C NMR	The carbon NMR spectrum will display signals for the nine carbon atoms. The quaternary carbons (ipso-carbons) attached to the cyano, nitro, and methyl groups will have distinct chemical shifts. The aromatic CH carbons will also show characteristic signals.
Infrared (IR) Spectroscopy	The IR spectrum should exhibit characteristic absorption bands for the C≡N stretch (around 2230 cm ⁻¹), the asymmetric and symmetric stretches of the NO ₂ group (around 1530 and 1350 cm ⁻¹ , respectively), and C-H stretches of the aromatic ring and methyl groups.
Mass Spectrometry (MS)	<p>The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176).</p> <p>Fragmentation patterns would likely involve the loss of NO₂, CN, and methyl groups.</p>

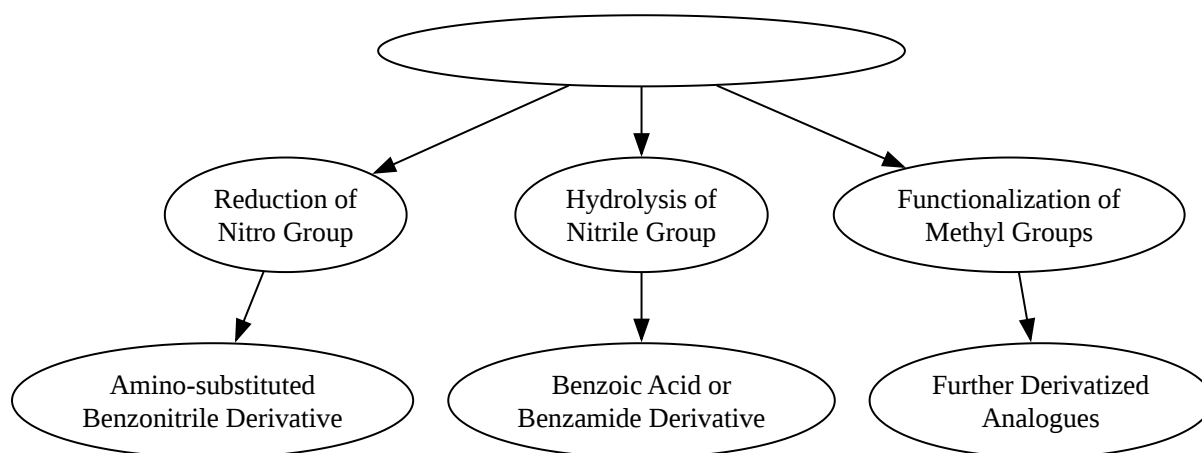
Potential Applications in Drug Development and Research

While specific biological activities for **2,5-Dimethyl-4-nitrobenzonitrile** have not been extensively reported in the public domain, its structural motifs—a substituted benzonitrile core and a nitroaromatic system—are prevalent in many biologically active molecules. This suggests its potential as a valuable intermediate in medicinal chemistry.

Role as a Synthetic Intermediate

The primary utility of **2,5-Dimethyl-4-nitrobenzonitrile** in a research and development setting is likely as a versatile chemical building block. The presence of three distinct functional groups (nitrile, nitro, and methyl) on the aromatic ring allows for a variety of subsequent chemical transformations.

- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group, opening up a vast array of synthetic possibilities for the construction of more complex heterocyclic systems, such as quinazolines, which are known to possess diverse pharmacological activities, including kinase inhibition.[11]
- **Modification of the Nitrile Group:** The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further handles for molecular elaboration.
- **Reactions at the Methyl Groups:** The methyl groups can potentially be functionalized, for example, through free-radical halogenation, to introduce additional points of diversity.



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Potential synthetic transformations of **2,5-Dimethyl-4-nitrobenzonitrile**.

Exploration of Biological Activity

Given the established roles of nitroaromatic and benzonitrile compounds in medicinal chemistry, **2,5-Dimethyl-4-nitrobenzonitrile** itself, or its derivatives, could be investigated for a range of biological activities:

- **Antimicrobial Agents:** Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism of action often involving reductive activation by microbial nitroreductases.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Kinase Inhibitors:** The benzonitrile scaffold is a common feature in many kinase inhibitors, where the nitrile group can form key interactions within the ATP-binding pocket of the enzyme.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- **Cytotoxic Agents:** Certain nitro-substituted aromatic compounds have demonstrated cytotoxic effects against various cancer cell lines.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic potential of **2,5-Dimethyl-4-nitrobenzonitrile** against a cancer cell line.

- **Cell Culture:** Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
- **Cell Seeding:** Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Prepare a stock solution of **2,5-Dimethyl-4-nitrobenzonitrile** in DMSO and make serial dilutions in culture media. Treat the cells with varying concentrations of the compound and a vehicle control (DMSO) for 24-72 hours.
- **MTT Assay:**
 - Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

2,5-Dimethyl-4-nitrobenzonitrile is a multifaceted aromatic compound with significant potential as a synthetic intermediate in the fields of medicinal chemistry and materials science. Its well-defined structure allows for predictable reactivity, enabling the strategic design and synthesis of novel molecules with potentially valuable biological activities. Further investigation into its specific properties and applications is warranted to fully exploit its synthetic utility.

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